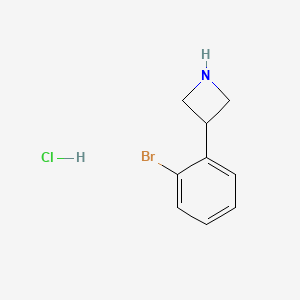
2-methyl-1-benzothiophene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-benzothiophene-5-carboxylic acid (2-MBT) is a thiophene-based carboxylic acid that is commonly used in the synthesis of organic compounds. It is an important intermediate in the production of a range of pharmaceuticals, pesticides, and other industrial chemicals. 2-MBT is a relatively stable compound, and it is readily available from commercial suppliers. In the laboratory, 2-MBT is used as a starting material for the synthesis of a variety of organic compounds.
Wirkmechanismus
2-methyl-1-benzothiophene-5-carboxylic acid is a carboxylic acid, and it acts as a proton donor in chemical reactions. It can react with a variety of other compounds, including alcohols, amines, and other acids. The reaction of 2-methyl-1-benzothiophene-5-carboxylic acid with a compound produces a carboxylate salt and a hydrogen ion. The carboxylate salt can then be used in further reactions.
Biochemical and Physiological Effects
2-methyl-1-benzothiophene-5-carboxylic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 2-methyl-1-benzothiophene-5-carboxylic acid has anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been found to have protective effects against oxidative stress, and it may have potential applications in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-1-benzothiophene-5-carboxylic acid is a relatively stable compound, and it is readily available from commercial suppliers. It is also relatively easy to synthesize in the laboratory, making it a useful starting material for a variety of organic synthesis reactions. However, it is important to note that 2-methyl-1-benzothiophene-5-carboxylic acid is a highly reactive compound, and it can react with a variety of other compounds. Care must be taken to ensure that it is handled properly in the laboratory.
Zukünftige Richtungen
The potential applications of 2-methyl-1-benzothiophene-5-carboxylic acid are numerous. It has been studied for its potential anti-inflammatory, anti-oxidative, and anti-cancer properties, and it may have potential applications in the treatment of certain types of cancer. In addition, it has been used in the synthesis of polymers, surfactants, and other materials, and it could be used in the development of new materials. Finally, 2-methyl-1-benzothiophene-5-carboxylic acid could be used in the synthesis of new pharmaceuticals and pesticides, as well as other industrial chemicals.
Synthesemethoden
2-methyl-1-benzothiophene-5-carboxylic acid is typically synthesized via the reaction of 2-methyl-1-benzothiophene and acetic anhydride. The reaction is carried out in a solvent such as acetic acid. The reaction produces a mixture of 2-methyl-1-benzothiophene-5-carboxylic acid and the side product acetic acid. The acetic acid can then be removed by distillation, leaving pure 2-methyl-1-benzothiophene-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-benzothiophene-5-carboxylic acid is used in a variety of scientific research applications. It is used as a starting material in the synthesis of a range of organic compounds, including pharmaceuticals, pesticides, and other industrial chemicals. It has also been used in the synthesis of polymers, surfactants, and other materials. In addition, 2-methyl-1-benzothiophene-5-carboxylic acid has been used in studies of the structure and properties of organic molecules.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-benzothiophene-5-carboxylic acid involves the introduction of a methyl group onto the benzothiophene ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Benzothiophene", "Methyl iodide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Benzothiophene is treated with methyl iodide and sodium hydride in diethyl ether to introduce a methyl group onto the benzothiophene ring.", "The resulting compound is then treated with carbon dioxide in ethanol and water to introduce a carboxylic acid group onto the benzothiophene ring, yielding 2-methyl-1-benzothiophene-5-carboxylic acid." ] } | |
CAS-Nummer |
86792-71-4 |
Produktname |
2-methyl-1-benzothiophene-5-carboxylic acid |
Molekularformel |
C10H8O2S |
Molekulargewicht |
192.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



